

Technical Guide: Solubility Profile of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-(4-Tert-butylphenyl)-2-methyl-1-	
	propene	
Cat. No.:	B1315696	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for **3-(4-tert-butylphenyl)-2-methyl-1-propene** (CAS No. 73566-44-6). Due to a lack of specific experimentally determined quantitative data in publicly available literature, this document focuses on the predicted solubility characteristics based on its chemical structure and provides a detailed experimental protocol for its determination.

Physicochemical Properties

Property	Value "	Source
Molecular Formula	C14H20	-
Molecular Weight	188.31 g/mol	-
Appearance	Not specified (likely a liquid or low-melting solid)	-
CAS Number	73566-44-6	[1]

Predicted Solubility Profile

As a substituted aromatic hydrocarbon, **3-(4-tert-butylphenyl)-2-methyl-1-propene** is expected to exhibit the following solubility characteristics:

- Water: Predicted to be practically insoluble in water. The molecule is nonpolar, dominated by a large hydrocarbon structure (a benzene ring with a tert-butyl group and a methylpropene substituent), which does not favorably interact with polar water molecules.
- Polar Organic Solvents (e.g., Ethanol, Methanol): Expected to have limited to moderate solubility. While these solvents have a polar hydroxyl group, their hydrocarbon portion allows for some interaction with the nonpolar structure of the target compound.
- Nonpolar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): Predicted to be freely soluble. "Like dissolves like" is a fundamental principle of solubility; therefore, nonpolar solvents will readily solvate this nonpolar compound.
- Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents have a
 high capacity to dissolve a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3- (4-tert-butylphenyl)-2-methyl-1-propene**.

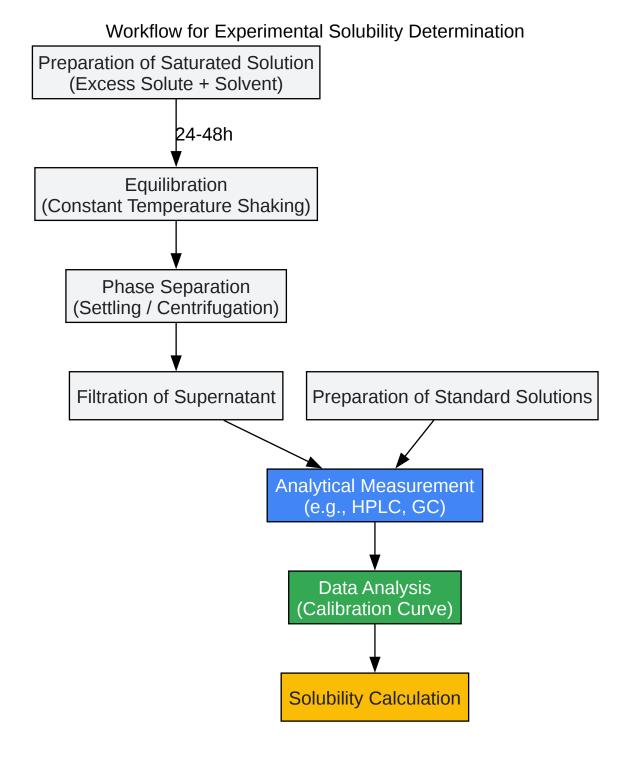
Objective: To quantitatively determine the solubility of **3-(4-tert-butylphenyl)-2-methyl-1-propene** in various solvents at a specified temperature.

Materials:

- **3-(4-tert-butylphenyl)-2-methyl-1-propene** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, hexane, toluene, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:


- Preparation of Saturated Solutions:
 - Add an excess amount of 3-(4-tert-butylphenyl)-2-methyl-1-propene to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess undissolved compound settle.
 - For viscous or slow-settling samples, centrifuge the vials at a moderate speed to separate the undissolved solute.
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining particulate matter.
- Analysis:

- Prepare a series of standard solutions of 3-(4-tert-butylphenyl)-2-methyl-1-propene of known concentrations in the respective solvent.
- Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
- Dilute the filtered saturated solution aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample using the same analytical method.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

Click to download full resolution via product page

Caption: A generalized workflow for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-(4-TERT-BUTYLPHENYL)-2-METHYL-1-PROPENE | 73566-44-6 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 3-(4-Tert-butylphenyl)-2-methyl-1-propene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315696#3-4-tert-butylphenyl-2-methyl-1-propene-solubility-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com